

# FAUC 365: A Technical Guide for Neuroscience Research

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**FAUC 365** is a potent and highly selective antagonist for the dopamine D3 receptor, a key target in the central nervous system implicated in a range of neuropsychiatric disorders. This document provides a comprehensive technical overview of **FAUC 365**, including its binding characteristics, role in modulating critical signaling pathways, and detailed protocols for its application in preclinical neuroscience research. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize **FAUC 365** as a pharmacological tool to investigate the function of the dopamine D3 receptor and to explore its therapeutic potential.

## Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in regulating cognition, emotion, and motivation. Its dysfunction has been linked to several neurological and psychiatric conditions, including schizophrenia, Parkinson's disease, and substance use disorders.[1][2][3] **FAUC 365** has emerged as a valuable research tool due to its high affinity and selectivity for the D3 receptor, allowing for precise interrogation of D3 receptor-mediated signaling and its behavioral correlates.

# **Biochemical Profile and Binding Affinity**



**FAUC 365** exhibits sub-nanomolar affinity for the human dopamine D3 receptor and displays significant selectivity over other dopamine receptor subtypes and serotonin receptors. The binding affinities (Ki) of **FAUC 365** are summarized in the table below.

Receptor Target	Binding Affinity (Ki) [nM]
Dopamine D3	0.50
Dopamine D2 (long form)	3600
Dopamine D2 (short form)	2600
Dopamine D4.4	340
Serotonin 5-HT1A	High Selectivity
Serotonin 5-HT2	High Selectivity

Table 1: Binding Affinity of **FAUC 365** for Dopamine and Serotonin Receptors. This table presents the inhibitor constants (Ki) of **FAUC 365**, demonstrating its high affinity and selectivity for the dopamine D3 receptor.

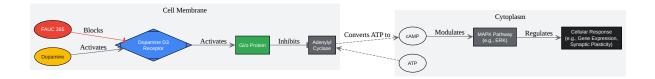
## **Mechanism of Action and Signaling Pathways**

**FAUC 365** acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Antagonism of the D3 receptor by **FAUC 365** blocks the downstream signaling cascades typically initiated by the binding of endogenous dopamine.

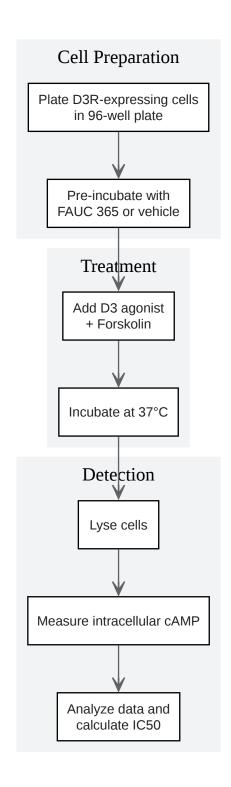
## **Dopamine D3 Receptor Signaling Cascade**

Activation of the D3 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, D3 receptor activation can modulate the activity of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. By blocking the D3 receptor, **FAUC 365** prevents these downstream effects, providing a tool to study the physiological consequences of D3 receptor inhibition.









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## References

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